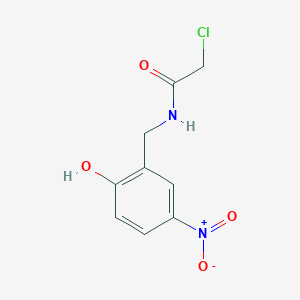

2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c10-4-9(14)11-5-6-3-7(12(15)16)1-2-8(6)13/h1-3,13H,4-5H2,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGKAHCHJIYHAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CNC(=O)CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333533 |

Source

|

| Record name | 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110952-49-3 |

Source

|

| Record name | 2-Chloro-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110952-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide, a molecule of interest within medicinal chemistry. N-benzylacetamide derivatives are a significant class of compounds, recognized for their diverse biological activities, including potential anticancer and anti-inflammatory properties.[1][2][3] This document serves as a practical resource for researchers, offering a robust synthetic protocol, an in-depth analysis of the rationale behind experimental choices, and a full spectroscopic profile for structural verification. The methodologies are designed to be self-validating, ensuring reproducibility and scientific integrity.

Introduction and Rationale

The N-benzylacetamide scaffold is a privileged structure in drug discovery, forming the core of various pharmacologically active agents.[1] The title compound, this compound, integrates several key functional groups that enhance its potential as both a bioactive molecule and a versatile synthetic intermediate:

-

The Chloroacetamide Moiety: This group is a potent electrophile, capable of forming covalent bonds with biological nucleophiles, a mechanism exploited in the design of enzyme inhibitors. Chloroacetamide derivatives themselves are known to possess a wide spectrum of biological activities.[2]

-

The Phenolic Hydroxyl Group: Offers a site for hydrogen bonding, which is crucial for molecular recognition at biological targets. It also provides a handle for further chemical modification.

-

The Nitro Group: A strong electron-withdrawing group that can significantly modulate the electronic properties and biological activity of the molecule. It can also be chemically reduced to an amine, opening avenues for further derivatization.

This guide provides the necessary framework for the reliable synthesis and unambiguous characterization of this compound, facilitating its exploration in drug development programs.

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is most efficiently achieved via the N-acylation of the corresponding benzylamine precursor, 2-(aminomethyl)-4-nitrophenol, with chloroacetyl chloride.

Overall Reaction Scheme

The synthesis is conceptualized as a two-step process:

-

Step A (Precursor Synthesis): Reductive amination of 2-hydroxy-5-nitrobenzaldehyde to yield 2-(aminomethyl)-4-nitrophenol.

-

Step B (Final Acylation): Reaction of 2-(aminomethyl)-4-nitrophenol with chloroacetyl chloride in the presence of a base.

Synthesis Workflow Diagram

Sources

Physicochemical Properties of 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

The trajectory of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and shelf-life. This guide provides a comprehensive technical overview of 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide, a molecule of significant interest in medicinal chemistry. We will dissect its core chemical attributes, solubility, ionization behavior (pKa), lipophilicity (LogP/LogD), and chemical stability. The narrative emphasizes not just the properties themselves, but the causality behind the experimental methodologies chosen for their determination, offering a self-validating framework for researchers and scientists in the field of drug development.

Molecular Architecture and Foundational Attributes

A molecule's identity and, by extension, its behavior, begins with its structure. This compound possesses a multi-functional architecture, featuring a chloroacetamide side chain, a phenolic hydroxyl group, and an electron-withdrawing nitro group on a benzylamine scaffold. These features are pivotal in defining its reactivity and intermolecular interaction potential.

Table 1: Core Chemical Attributes

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 110952-49-3 | [1][2] |

| Molecular Formula | C₉H₉ClN₂O₄ | [2] |

| Molecular Weight | 244.63 g/mol | [2] |

| Canonical SMILES | ClCC(NCC1=CC(=O)=CC=C1O)=O |[2] |

The presence of both hydrogen bond donors (hydroxyl, amide N-H) and acceptors (carbonyl oxygen, nitro oxygens, hydroxyl oxygen) alongside a lipophilic aromatic ring and a reactive chloroacetamide moiety suggests a complex pharmacological profile.

Caption: Functional group map of this compound.

Solubility Profile: The Gateway to Bioavailability

Solubility is a non-negotiable prerequisite for oral drug absorption. A compound must dissolve in the gastrointestinal fluids to be absorbed. We must therefore characterize its solubility in both aqueous and organic media.

Aqueous Solubility Determination

The "shake-flask" method remains the gold standard for determining thermodynamic equilibrium solubility. Its deliberate, time-intensive nature ensures that the measurement reflects a true equilibrium, avoiding the pitfalls of kinetic or supersaturation effects that can mislead early-stage development.

Experimental Protocol: Equilibrium Shake-Flask Solubility

-

System Preparation: An excess of solid this compound is added to a vial containing a buffer of defined pH (e.g., pH 7.4 phosphate-buffered saline) to mimic physiological conditions. The use of a buffer is critical as the compound's ionizable phenol group makes its solubility pH-dependent.

-

Equilibration: The vial is sealed and agitated in a temperature-controlled environment (typically 25°C or 37°C) for 24 to 48 hours. This extended period is necessary to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.

-

Phase Separation: Post-equilibration, the suspension is centrifuged at high speed (e.g., 14,000 rpm) to pellet all undissolved solid, yielding a clear supernatant.

-

Quantification: A precise aliquot of the supernatant is carefully removed, diluted, and analyzed using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve constructed with known concentrations of the compound is used for accurate quantification.

Caption: Workflow for Thermodynamic Solubility Determination.

Solubility in Organic Solvents

Solubility in organic solvents is vital for synthesis, purification, and the preparation of stock solutions for biological assays. Based on the principle of "like dissolves like," we can predict its behavior.

Table 2: Predicted Solubility in Common Laboratory Solvents

| Solvent | Polarity | Type | Predicted Solubility | Rationale |

|---|---|---|---|---|

| DMSO | High | Aprotic | High | Excellent at solvating a wide range of compounds, including those with hydrogen bonding capabilities. |

| Methanol | High | Protic | Moderate-High | Can act as both a hydrogen bond donor and acceptor, effectively solvating the polar groups. |

| Ethanol | Medium | Protic | Moderate | Slightly less polar than methanol, resulting in potentially lower but still significant solubility. |

| Dichloromethane | Low | Aprotic | Low | Unlikely to effectively solvate the polar hydroxyl, amide, and nitro functional groups. |

Ionization State: pKa Determination

The ionization state of a drug profoundly impacts its interaction with biological targets and its ability to cross cell membranes. For this compound, the phenolic hydroxyl group is the primary ionizable center in the physiological pH range. The potent electron-withdrawing effect of the nitro group at the para-position is expected to significantly increase the acidity of this phenol (i.e., lower its pKa) compared to an unsubstituted phenol.

Experimental Protocol: UV-Metric Titration

While potentiometric titration is a classic method, UV-metric titration is often preferred for compounds with a strong chromophore, as it can be performed at much lower concentrations.

-

Wavelength Selection: The UV-Vis spectra of the compound are recorded in highly acidic (fully protonated) and highly alkaline (fully deprotonated) solutions. Wavelengths where the absorbance difference between the two forms is maximal are selected for monitoring.

-

Titration: A solution of the compound in a constant ionic strength medium is titrated with a standardized acid or base.

-

Data Acquisition: After each addition of titrant, the pH and the UV absorbance at the pre-selected wavelengths are recorded.

-

Calculation: The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation. This method provides a highly accurate pKa value, which is essential for predicting the charge state at any given pH.

Lipophilicity (LogP & LogD): A Predictor of Membrane Permeability

Lipophilicity, the "greasiness" of a molecule, is a key factor in its ability to partition into and cross biological membranes. It is a delicate balance; too low, and the drug won't enter cells, too high, and it may become trapped in lipid bilayers or be rapidly metabolized.

-

LogP (Partition Coefficient): Describes the partitioning of the neutral molecule between n-octanol and water.

-

LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an acidic compound like this one, LogD will be pH-dependent and always less than or equal to LogP.

Experimental Protocol: Chromatographic LogD Determination

The traditional shake-flask method for LogP/D is low-throughput and labor-intensive.[3] Modern drug discovery often employs faster chromatographic methods.

-

Column and Mobile Phase: A reversed-phase HPLC column (e.g., C18) is used. The mobile phase consists of a buffer at the target pH (e.g., 7.4) and an organic modifier (e.g., methanol or acetonitrile).

-

Isocratic Elution: The compound is injected and eluted under isocratic conditions (constant mobile phase composition). The retention time (t_R) is measured.

-

Calibration: A set of reference compounds with known LogD values at that pH are run under the identical conditions.

-

Calculation: A calibration curve of known LogD vs. retention time is plotted. The LogD of this compound is then interpolated from its retention time using this curve. This method provides a rapid and reliable measure of lipophilicity under physiologically relevant conditions.

References

-

The Royal Society of Chemistry (2023). Chapter 1: Physicochemical Properties. Retrieved from [Link]

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.

-

The Royal Society of Chemistry (2015). CHAPTER 1: Physicochemical Properties and Compound Quality. Retrieved from [Link]

-

National Center for Biotechnology Information. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Retrieved from [Link]

Sources

The Analyst's Trinity: A Technical Guide to Spectroscopic Analysis in Modern Drug Development

Foreword: Beyond the Spectrum

In the intricate landscape of pharmaceutical research and development, the unambiguous characterization of a chemical entity is the bedrock upon which all subsequent endeavors are built. The journey from a promising lead compound to a life-saving therapeutic is paved with data, and the quality of that data is paramount. This guide is intended for the discerning researcher, the meticulous scientist, and the forward-thinking drug development professional who understands that spectroscopic analysis is not merely a routine procedure but a nuanced dialogue with a molecule.

We will move beyond a superficial overview of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Instead, we will delve into the core principles that govern these techniques, the strategic considerations that drive experimental design, and the integrated approach that transforms disparate data points into a cohesive structural narrative. This is not a rigid protocol but a framework for critical thinking, designed to empower you to make informed decisions in your own laboratory. Herein, we embrace the trifecta of modern spectroscopic analysis, not as three separate techniques, but as a unified and powerful tool for molecular elucidation.

I. The Spectroscopic Triumvirate: A Comparative Overview

The power of modern spectroscopic analysis lies in the complementary nature of its principal techniques. Each method probes a different aspect of a molecule's identity, and together they provide a comprehensive picture that is far greater than the sum of its parts.

| Spectroscopic Technique | Primary Information Yielded | Key Strengths | Limitations |

| Nuclear Magnetic Resonance (NMR) | Detailed carbon-hydrogen framework, connectivity, stereochemistry, and dynamic processes. | Unparalleled for detailed structural elucidation of molecules in solution. Non-destructive. | Relatively low sensitivity, requiring milligram quantities of sample. Complex spectra for large molecules. |

| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups. | Rapid, non-destructive, and requires minimal sample preparation. Excellent for identifying key chemical bonds. | Provides limited information on the overall molecular framework. Not ideal for complex mixtures. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, and structural information from fragmentation patterns. | Extremely high sensitivity (picomole to femtomole range). Provides definitive molecular formula. | Destructive technique. Isomeric and isobaric compounds can be challenging to differentiate without tandem MS. |

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing an unparalleled window into the connectivity and three-dimensional arrangement of atoms within a molecule.[1][2] The technique is based on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with non-zero spin, such as ¹H and ¹³C, can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these states, and the precise frequency required for this resonance is highly sensitive to the local chemical environment of the nucleus.[2]

A. The Causality of Experimental Choices in NMR

The selection of an appropriate NMR experiment is a critical decision that directly impacts the quality and relevance of the data obtained.

-

¹H NMR: The Proton's Perspective: A ¹H NMR spectrum provides a wealth of information. The chemical shift (δ) indicates the electronic environment of a proton. The integration of a signal reveals the relative number of protons giving rise to that signal. Spin-spin coupling (J-coupling) results in the splitting of signals and provides information about the number of neighboring protons, thus revealing connectivity.[3]

-

¹³C NMR: The Carbon Backbone: Due to the low natural abundance of ¹³C (1.1%), ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives rise to a distinct peak. This provides a direct count of the number of non-equivalent carbons in a molecule.[3]

-

2D NMR: Unraveling Complexity: For complex molecules with overlapping signals in 1D spectra, 2D NMR techniques are indispensable.[4][5]

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, allowing for the tracing of spin systems within a molecule.[5]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, providing a powerful tool for assigning signals to specific atoms.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, enabling the connection of different spin systems and the elucidation of the complete molecular framework.[6]

-

B. A Self-Validating Protocol for NMR Sample Preparation

A high-quality NMR spectrum is contingent upon meticulous sample preparation. This protocol is designed to ensure reproducibility and minimize artifacts.[7][8]

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies. Common solvents include CDCl₃, DMSO-d₆, and D₂O.

-

Concentration: For a typical small molecule (<1000 g/mol ), aim for a concentration of 5-25 mg in 0.6-0.7 mL of solvent for ¹H NMR, and 50-100 mg for ¹³C NMR.[8][9]

-

Sample Preparation: a. Weigh the sample accurately in a clean, dry vial. b. Add the deuterated solvent and gently agitate until the sample is fully dissolved. c. If particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube. Solid particles can degrade the quality of the magnetic field homogeneity (shimming).[9]

-

NMR Tube: Use a high-quality, clean, and unscratched 5 mm NMR tube. The sample height should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe.[7]

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual proton signal of the deuterated solvent is often used for calibration.[8]

-

Labeling: Clearly label the NMR tube with the sample identity.

III. Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.[10] It is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb the frequencies that correspond to its natural vibrational modes.[9] An IR spectrum is a plot of absorbance or transmittance versus the frequency of light, typically expressed in wavenumbers (cm⁻¹).

A. Interpreting the IR Spectrum: Functional Groups and the Fingerprint Region

An IR spectrum is typically divided into two main regions:

-

The Functional Group Region (4000-1500 cm⁻¹): Absorptions in this region are characteristic of specific bond types and are invaluable for identifying functional groups such as O-H, N-H, C=O, and C≡N.[11]

-

The Fingerprint Region (1500-400 cm⁻¹): This region contains a complex pattern of absorptions arising from the bending and stretching of the entire molecule. While difficult to interpret from first principles, the fingerprint region is unique to each compound, making it a powerful tool for confirming the identity of a substance by comparison to a reference spectrum.[11]

B. A Self-Validating Protocol for Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a popular sampling technique that requires minimal sample preparation.[12]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

-

Sample Application:

-

Solids: Place a small amount of the solid sample directly onto the ATR crystal.

-

Liquids: Place a single drop of the liquid sample onto the crystal.

-

-

Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is crucial for reproducible quantitative measurements.

-

Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe after each measurement to prevent cross-contamination.

IV. Mass Spectrometry: Weighing the Molecules

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] It is an indispensable tool in pharmaceutical analysis due to its exceptional sensitivity and its ability to provide the molecular weight and elemental composition of a compound.[14]

A. The Journey of an Ion: Ionization, Mass Analysis, and Detection

A mass spectrometer consists of three main components:

-

The Ion Source: The sample is first vaporized and then ionized. Common ionization techniques for small molecules in drug development include:

-

Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

-

Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar, thermally stable molecules. It also produces protonated or deprotonated molecules.

-

Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation. This provides valuable structural information but may not always show the molecular ion peak.[15]

-

-

The Mass Analyzer: The ions are then separated based on their m/z ratio. Common mass analyzers include quadrupoles, time-of-flight (TOF) analyzers, and Orbitraps.

-

The Detector: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

B. Interpreting the Mass Spectrum: The Molecular Ion and Fragmentation

A mass spectrum plots the relative abundance of ions against their m/z ratio.

-

The Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule that has been ionized. Its m/z value provides the molecular weight of the compound.[16]

-

Fragmentation Pattern: In many cases, the molecular ion is unstable and breaks apart into smaller, charged fragments. This fragmentation pattern is often predictable and provides a "fingerprint" of the molecule's structure.[17][18] The analysis of these fragments can help to piece together the molecule's structure.

C. A Self-Validating Protocol for LC-MS Sample Preparation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry.[19]

-

Sample Solubilization: Dissolve the sample in a solvent that is compatible with the LC mobile phase.

-

Dilution: Dilute the sample to an appropriate concentration. For ESI-MS, concentrations in the low µg/mL to ng/mL range are typical.

-

Filtration/Centrifugation: Remove any particulate matter by filtering through a 0.22 µm syringe filter or by centrifugation. This is crucial to prevent clogging of the LC column and contamination of the MS source.

-

Internal Standard: For quantitative analysis, a known amount of an internal standard (often a stable isotope-labeled version of the analyte) is added to all samples, calibrators, and quality controls.

-

Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte. It is important to assess and minimize these matrix effects during method development.[19]

V. The Integrated Approach: From Data to Structure

The true power of spectroscopic analysis is realized when the data from NMR, IR, and MS are integrated to build a complete and confident structural assignment.

The process typically begins with MS to determine the molecular weight and elemental formula. IR spectroscopy then provides key information about the functional groups present. Finally, a suite of NMR experiments is used to piece together the carbon-hydrogen framework, establish connectivity, and define the stereochemistry. Each piece of information serves as a constraint, and a proposed structure must be consistent with all of the spectroscopic data.

VI. Method Validation: Ensuring Trustworthiness and Regulatory Compliance

In the pharmaceutical industry, it is not enough to simply acquire spectroscopic data; the analytical methods used to generate that data must be validated to ensure they are fit for their intended purpose.[11][20] The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures, with the recently updated ICH Q2(R2) being the key document.[7][21][22]

The core validation characteristics that must be considered include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11]

-

Accuracy: The closeness of the test results to the true value.[11]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability and intermediate precision.

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

By systematically evaluating these parameters, a spectroscopic method can be demonstrated to be reliable, reproducible, and suitable for its intended use in a regulated environment.

VII. Conclusion: The Future is Integrated

The spectroscopic analysis of a compound is a dynamic and evolving field. As instrumentation becomes more sensitive and sophisticated, and as our understanding of the underlying principles deepens, our ability to probe the intricate details of molecular structure will only continue to grow. The future of pharmaceutical analysis lies not in the mastery of a single technique, but in the intelligent and integrated application of the full suite of spectroscopic tools at our disposal. By embracing the principles of causality, self-validation, and authoritative grounding, we can ensure that the data we generate is not just a collection of spectra, but a testament to the scientific rigor that underpins the development of safe and effective medicines.

VIII. References

-

Introduction to Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

ICH. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]

-

IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

-

Pharmaguideline. (2024, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

-

Technology Networks. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]

-

Wikipedia. (2024, October 26). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. GMP-Verlag. Retrieved from [Link]

-

Elder, D. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Retrieved from [Link]

-

Lee, M. S. (2015). Mass Spectrometry in Small Molecule Drug Development. Journal of Analytical & Bioanalytical Techniques, S5.

-

Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

-

NIST. (n.d.). NIST Libraries of Peptide Fragmentation Mass Spectra Database - SRD 1c. Retrieved from [Link]

-

Wikipedia. (2024, October 22). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

Gunbas, G. (2014). Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Journal of Chemical Education, 91(6), 784-785.

-

Fiehn Lab. (n.d.). MS/MS fragmentation. UC Davis. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Retrieved from [Link]

-

Northalsted. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

-

European Pharmaceutical Review. (2018, September 22). Mass spectrometry and drug development – how the two come together. Retrieved from [Link]

-

Pharmaguideline. (2024, April 14). Working Principle of FTIR | FTIR Spectroscopy Explained | Pharma & Analytical Chemistry. YouTube. Retrieved from [Link]

-

Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

-

Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]

-

ResearchGate. (2009, August). Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Wikipedia. (2024, September 11). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Scribd. (n.d.). IR Correlation Table. Retrieved from [Link]

-

OuluREPO. (2011, June 4). Development of LC/MS techniques for plant and drug metabolism studies. University of Oulu. Retrieved from [Link]

-

European Pharmaceutical Review. (2021, February 18). Mass spectrometry applications for drug discovery and development. Retrieved from [Link]

-

Slideshare. (n.d.). Mass fragmentation & rules. Retrieved from [Link]

-

Fiveable. (n.d.). Advanced NMR Techniques and Applications. Retrieved from [Link]

-

ChemEurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

AZoM. (2024, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry and Drug Discovery. Retrieved from [Link]

-

Stein, S. E. (2012). Mass Spectral Reference Libraries: An Ever-Expanding Resource for Chemical Identification. Analytical Chemistry, 84(17), 7274–7282.

-

Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]

-

NIH. (2024, February 14). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. Retrieved from [Link]

-

IntechOpen. (2016, June 29). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

-

Chemistry Notes. (2023, January 6). Two dimensional NMR(2D NMR) Spectroscopy: Spectra generation. Retrieved from [Link]

-

NIH. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Angewandte Chemie International Edition. (2010). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

-

Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

ResearchGate. (2019, October 30). IR Spectrum Table & Chart | Sigma-Aldrich. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]

-

Journal of Chemical Education. (2014). NMR Structure Elucidation of Natural Products and Synthesized Compounds in Nigeria. Retrieved from [Link]

-

ResearchGate. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (2016). Structural Analysis of Natural Products. Analytical Chemistry. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. microbenotes.com [microbenotes.com]

- 3. emerypharma.com [emerypharma.com]

- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. fiveable.me [fiveable.me]

- 7. qbdgroup.com [qbdgroup.com]

- 8. Fiehn Lab - MS/MS fragmentation [fiehnlab.ucdavis.edu]

- 9. youtube.com [youtube.com]

- 10. agilent.com [agilent.com]

- 11. m.youtube.com [m.youtube.com]

- 12. azom.com [azom.com]

- 13. lifesciences.danaher.com [lifesciences.danaher.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. m.youtube.com [m.youtube.com]

- 19. nebiolab.com [nebiolab.com]

- 20. intuitionlabs.ai [intuitionlabs.ai]

- 21. dsdpanalytics.com [dsdpanalytics.com]

- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

An In-depth Technical Guide to the Purity Assessment of Synthesized 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the purity of a synthesized compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This is particularly true for novel chemical entities such as 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide, a molecule with potential applications in medicinal chemistry. The presence of impurities, even in trace amounts, can lead to inaccurate biological data, unforeseen toxicity, and complications in later stages of drug development. Therefore, a robust and comprehensive purity assessment is an indispensable component of the synthesis and characterization workflow.

This technical guide provides a detailed exploration of the methodologies for assessing the purity of synthesized this compound. As a Senior Application Scientist, the narrative that follows is grounded in the principles of scientific integrity, offering not just protocols, but the rationale behind the selection of techniques and the interpretation of data. We will delve into the synthesis of the target molecule, the identification of potential impurities, and a multi-faceted analytical approach to ensure the highest degree of purity.

I. Synthesis of this compound: A Guided Approach

The synthesis of this compound can be approached through the acylation of 2-amino-4-nitrophenol with chloroacetyl chloride. This reaction is a well-established method for the formation of N-aryl acetamides.[1]

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound.

Rationale for Synthetic Choices:

The selection of 2-amino-4-nitrophenol as the starting material is predicated on its commercial availability and the presence of the required functional groups. Chloroacetyl chloride is a reactive acylating agent that readily forms an amide bond with the amino group of the phenol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which can protonate the starting amine and halt the reaction.

Step-by-Step Synthesis Protocol:

-

Dissolution: Dissolve 2-amino-4-nitrophenol in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Base Addition: Add an appropriate base, such as triethylamine or pyridine, to the reaction mixture. The base will act as a scavenger for the HCl generated during the reaction.

-

Acylation: Cool the reaction mixture in an ice bath to control the exothermic reaction. Slowly add a solution of chloroacetyl chloride in the same solvent to the stirred mixture via the dropping funnel.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product will indicate the completion of the reaction.

-

Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with a dilute acid solution to remove any unreacted amine and base, followed by a wash with a dilute base solution to remove any unreacted chloroacetyl chloride, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound.

II. The Analytical Gauntlet: A Multi-Technique Approach to Purity Assessment

A single analytical technique is often insufficient to definitively determine the purity of a synthesized compound. A more robust approach involves the orthogonal application of multiple techniques, each providing a unique perspective on the sample's composition.

Caption: A comprehensive workflow for purity assessment.

A. Chromatographic Methods: The Power of Separation

Chromatographic techniques are paramount for separating the target compound from any impurities.

HPLC is the workhorse of purity determination in the pharmaceutical industry. A stability-indicating HPLC method is crucial, as it can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[2][3]

Rationale: Reverse-phase HPLC (RP-HPLC) is typically the method of choice for compounds with moderate polarity like this compound. A C18 column provides excellent separation based on hydrophobicity.

Protocol: Stability-Indicating RP-HPLC Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-20 min: 20-80% B20-25 min: 80% B25-30 min: 80-20% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 320 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Method Validation: The HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for its intended purpose.[3] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is often demonstrated through forced degradation studies.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

B. Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopic techniques provide invaluable information about the molecular structure of the synthesized compound and can be used to identify and characterize impurities.

NMR is one of the most powerful tools for structural elucidation. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | Phenolic -OH |

| ~9.5 | Singlet | 1H | Amide N-H |

| ~8.2 | Doublet | 1H | Aromatic H |

| ~8.0 | Doublet of doublets | 1H | Aromatic H |

| ~7.1 | Doublet | 1H | Aromatic H |

| ~4.5 | Doublet | 2H | -CH₂- (benzyl) |

| ~4.3 | Singlet | 2H | -CH₂-Cl |

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (amide) |

| ~160 | C-OH (aromatic) |

| ~140 | C-NO₂ (aromatic) |

| ~128-135 | Aromatic carbons |

| ~45 | -CH₂- (benzyl) |

| ~43 | -CH₂-Cl |

Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of data for confirming its identity.

Expected Mass Spectrum Data (ESI+):

-

[M+H]⁺: Expected at m/z corresponding to the molecular weight of the compound plus a proton.

-

[M+Na]⁺: Often observed as an adduct.

-

Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak.

FTIR is used to identify the functional groups present in the molecule.

Expected FTIR Spectral Data (cm⁻¹):

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (amide) |

| ~3100 | O-H stretch (phenol) |

| ~1670 | C=O stretch (amide) |

| ~1520 & ~1340 | N-O stretch (nitro group) |

| ~750 | C-Cl stretch |

III. Identifying and Characterizing Potential Impurities

A thorough understanding of the synthetic route allows for the prediction of potential process-related impurities.

| Potential Impurity | Origin |

| 2-Amino-4-nitrophenol | Unreacted starting material |

| Chloroacetyl chloride | Unreacted starting material |

| Di-acylated product | Reaction of chloroacetyl chloride with both the amino and hydroxyl groups |

| Hydrolyzed chloroacetyl chloride | Reaction of chloroacetyl chloride with residual water |

| Polymeric byproducts | Self-condensation or reaction with other species |

Forced Degradation Studies: To identify potential degradation products, forced degradation studies should be conducted under various stress conditions as per ICH guidelines.[4][5][6][7] This involves exposing the compound to:

-

Acidic conditions: e.g., 0.1 M HCl

-

Basic conditions: e.g., 0.1 M NaOH

-

Oxidative conditions: e.g., 3% H₂O₂

-

Thermal stress: e.g., heating at 80°C

-

Photolytic stress: e.g., exposure to UV light

The resulting degradation products should be analyzed by the validated stability-indicating HPLC method and further characterized by LC-MS/MS and NMR.

IV. Conclusion: A Commitment to Quality

The purity assessment of a synthesized compound like this compound is a multi-faceted and rigorous process. It requires a deep understanding of the synthetic chemistry involved, a strategic selection of analytical techniques, and a commitment to method validation. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their scientific data and contribute to the development of safe and effective medicines. The journey from a synthesized molecule to a potential therapeutic agent is long and challenging, and it begins with the unwavering assurance of purity.

References

-

Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

- Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved January 12, 2026, from [Link]

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 12, 2026, from [Link]

- A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). International Journal of Engineering Research & Technology.

- Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

- Development of forced degradation and stability indicating studies for drug substance and drug product. (2018). International Journal of Research in Pharmacology & Pharmacotherapeutics.

- Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance. (2021). Annales Pharmaceutiques Françaises.

- Patel, R. M., et al. (2012). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research.

- Singh, R., & Raza, K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-11.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

-

ChemBK. (2024). 2-Chloro-N-benzylacetamide. Retrieved January 12, 2026, from [Link]

- Singh, A., & Singh, P. (2018). Technical considerations of forced degradation studies of new drug substances and product: Regulatory perspectives. Journal of Drug Delivery and Therapeutics, 8(2), 1-8.

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

- Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. (2016). Magnetic Resonance in Chemistry.

- The ¹H NMR and ¹³C-NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.

- Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. (2014). International Journal of Pharmacy Teaching & Practices.

- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. (2020).

- Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy.

-

The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 12, 2026, from [Link]

- Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form. (2012).

- Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. (n.d.). Benchchem.

-

Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. ijisrt.com [ijisrt.com]

- 6. ijrpp.com [ijrpp.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Nitrobenzyl Acetamide Derivatives: A Technical Guide for Drug Discovery

Abstract

Nitrobenzyl acetamide derivatives represent a burgeoning class of small molecules with diverse and potent biological activities. This technical guide provides an in-depth exploration of their therapeutic potential, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of their actions, supported by recent preclinical data. Furthermore, this document offers detailed experimental protocols for the synthesis and biological evaluation of these compounds, providing researchers and drug development professionals with the necessary tools to advance this promising area of medicinal chemistry.

Introduction: The Chemical Versatility and Biological Promise of Nitrobenzyl Acetamides

The nitrobenzyl acetamide scaffold is a privileged structure in medicinal chemistry, offering a unique combination of chemical tractability and biological reactivity. The presence of the nitro group, an electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring, making it susceptible to a variety of chemical modifications. This allows for the generation of diverse libraries of compounds with fine-tuned pharmacological profiles. The acetamide group provides a handle for further derivatization and can play a crucial role in establishing interactions with biological targets.

The core structure, characterized by a nitro-substituted benzyl ring linked to an acetamide functional group, has been identified as a key pharmacophore in a range of bioactive molecules. This guide will systematically explore the evidence supporting the development of nitrobenzyl acetamide derivatives as next-generation therapeutic agents.

Anticancer Activity: Exploiting Oxidative Stress and Targeting Key Cellular Pathways

Several nitrobenzyl acetamide derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of oxidative stress and the modulation of critical cell signaling pathways.

Mechanism of Action: ROS Overgeneration and Apoptosis Induction

A prominent example is N-benzyl-2-nitro-1-imidazole-acetamide (BZN), which has been shown to inhibit tumor progression and angiogenesis.[1] The anticancer mechanism of BZN is attributed to its ability to increase reactive oxygen species (ROS) levels within cancer cells.[1] This surge in ROS leads to a cascade of events, including:

-

DNA Damage: Increased ROS levels can directly damage DNA, leading to the activation of DNA damage response pathways.

-

Calcium Influx: BZN treatment has been associated with an increase in intracellular calcium levels, a key signaling event in apoptosis.[1]

-

Apoptosis Induction: The culmination of these cellular stresses is the induction of apoptosis, or programmed cell death. This is evidenced by DNA fragmentation, increased levels of cleaved PARP, and the upregulation of the tumor suppressor protein p53.[1]

-

Cell Cycle Arrest: BZN can also induce cell cycle arrest, trapping cells in the G1 phase by reducing the levels of cyclin A and increasing CDK2 protein levels.[1]

Diagram: Proposed Anticancer Mechanism of N-benzyl-2-nitro-1-imidazole-acetamide (BZN)

Caption: BZN induces anticancer effects by increasing ROS, leading to DNA damage, calcium influx, apoptosis, and cell cycle arrest.

Targeting Hypoxic Tumor Microenvironments

The nitro group in these derivatives also presents an opportunity for developing hypoxia-activated prodrugs (HAPs). In the low-oxygen environment characteristic of solid tumors, the nitro group can be selectively reduced by cellular reductases to a cytotoxic amine. This targeted activation minimizes off-target toxicity to healthy, well-oxygenated tissues. Nitrobenzyl derivatives of camptothecin, for instance, have been evaluated as potential HAPs, showing reduced cytotoxicity under normoxic conditions and the potential for activation in hypoxic environments.[2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

A fundamental experiment to assess the anticancer potential of novel compounds is the MTT assay, which measures cell viability.

Materials:

-

Cancer cell line of interest (e.g., K562 human leukemia cells)[2][3]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Nitrobenzyl acetamide derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the nitrobenzyl acetamide derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Broad Spectrum of Action

Nitrobenzyl acetamide derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationships in Antimicrobial Derivatives

The antimicrobial efficacy of these compounds is highly dependent on the nature and position of substituents on the aromatic ring. For example, studies on isatin-derived acetamides have shown that compounds bearing chloro and fluoro groups exhibit significant antibacterial activity, while those with nitro and methoxy substitutions are less effective.[4] This highlights the importance of systematic structural modifications to optimize antimicrobial potency.

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening

A standard method for preliminary screening of antibacterial activity is the agar well diffusion assay.

Materials:

-

Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli)[4]

-

Nutrient agar plates

-

Nitrobenzyl acetamide derivatives (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic (e.g., ciprofloxacin)[4]

-

Sterile cork borer

Procedure:

-

Inoculation: Prepare a standardized inoculum of the test bacteria and spread it evenly onto the surface of the nutrient agar plates.

-

Well Creation: Use a sterile cork borer to create wells in the agar.

-

Compound Addition: Add a defined volume of the dissolved nitrobenzyl acetamide derivatives and the standard antibiotic to separate wells. A solvent control should also be included.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

The anti-inflammatory potential of nitrobenzyl acetamide derivatives is another area of active investigation. These compounds can modulate key inflammatory mediators and pathways.

Inhibition of Nitric Oxide Production

Some acetamide derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[5][6][7] Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a valid therapeutic strategy.

Experimental Protocol: Griess Assay for Nitrite Determination

The Griess assay is a colorimetric method used to measure nitrite concentration, an indicator of NO production.

Materials:

-

Lipopolysaccharide (LPS)

-

Nitrobenzyl acetamide derivatives

-

Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite standard solution

Procedure:

-

Cell Stimulation: Seed macrophages in a 96-well plate and treat them with the nitrobenzyl acetamide derivatives for a short pre-incubation period. Then, stimulate the cells with LPS to induce NO production.

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

-

Griess Reaction: Add the Griess reagent to the supernatant and incubate in the dark at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Synthesis of Nitrobenzyl Acetamide Derivatives: A General Approach

The synthesis of nitrobenzyl acetamide derivatives can be achieved through various established synthetic routes. A common method involves the acylation of a corresponding nitro-substituted benzylamine or the reaction of a nitro-substituted benzyl halide with an acetamide.[5][7]

Diagram: General Synthetic Workflow for Nitrobenzyl Acetamide Derivatives

Caption: A generalized workflow for the synthesis of nitrobenzyl acetamide derivatives.

Conclusion and Future Directions

Nitrobenzyl acetamide derivatives have demonstrated a remarkable breadth of biological activities, positioning them as a highly promising scaffold for the development of novel therapeutics. Their anticancer, antimicrobial, and anti-inflammatory properties, coupled with their synthetic accessibility, make them attractive candidates for further investigation.

Future research should focus on:

-

Lead Optimization: Systematic modification of the nitrobenzyl acetamide scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy: Evaluation of the most promising derivatives in relevant animal models of cancer, infectious diseases, and inflammation.

-

Development of Hypoxia-Activated Prodrugs: Further exploration of the potential of these derivatives as targeted cancer therapies.

The continued exploration of this versatile chemical class holds significant promise for addressing unmet medical needs and expanding the arsenal of therapeutic agents.

References

-

Pedrosa, R. C., et al. (2019). Targeting ROS overgeneration by N-benzyl-2-nitro-1-imidazole-acetamide as a potential therapeutic reposition approach for cancer therapy. Cancer Chemotherapy and Pharmacology, 84(3), 543-553. [Link]

-

Macías-Rubalcava, M. L., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. Journal of Agricultural and Food Chemistry, 70(31), 9686-9699. [Link]

-

Fathima, A., et al. (2021). Antimicrobial and antioxidant activities of a new acetamide compound. Journal of the Indian Chemical Society, 98(9), 100123. [Link]

-

Autore, G., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028-2038. [Link]

-

Yıldırım, S., et al. (2021). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl) acetamide derivatives. Turkish Journal of Chemistry, 45(4), 1163-1181. [Link]

-

Saturnino, C., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028–2038. [Link]

-

Patel, A. D., et al. (2022). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 14(2), 163-167. [Link]

-

Kumar, A., et al. (2011). Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. European Journal of Medicinal Chemistry, 46(9), 4282-4289. [Link]

-

Liang, D., et al. (2015). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Molecules, 20(2), 2683-2700. [Link]

-

Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038. [Link]

-

Liang, D., et al. (2015). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Molecules, 20(2), 2683-2700. [Link]

Sources

- 1. Targeting ROS overgeneration by N-benzyl-2-nitro-1-imidazole-acetamide as a potential therapeutic reposition approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial and antioxidant activities of a new acetamide compound [wisdomlib.org]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of Chloro and Nitro Groups in Modulating Bioactivity: A Technical Guide for Drug Discovery

Introduction: The Art and Science of Functional Group Manipulation

In the intricate landscape of drug discovery, the journey from a lead compound to a clinical candidate is a testament to the power of molecular artistry. At the heart of this process lies the strategic manipulation of functional groups to fine-tune a molecule's biological activity, pharmacokinetic profile, and safety margin. Among the vast arsenal of chemical moieties available to the medicinal chemist, the chloro (–Cl) and nitro (–NO₂) groups stand out for their profound and often transformative impact. While seemingly simple, their introduction into a molecular scaffold can dramatically alter electronic distribution, steric profile, and metabolic fate, thereby unlocking or enhancing therapeutic potential.

This guide provides an in-depth exploration of the multifaceted roles these two functional groups play in shaping the bioactivity of therapeutic agents. We will dissect their fundamental physicochemical properties, examine their influence on drug-target interactions and metabolic pathways, and provide a framework for their rational incorporation into drug design campaigns. As a Senior Application Scientist, my objective is not merely to list facts but to illuminate the causality behind these molecular modifications, grounding our discussion in mechanistic principles and validated experimental approaches.

Part 1: The "Magic Chloro" Effect: More Than Just a Bulky Halogen

The term "magic chloro effect" has been coined to describe the often-remarkable improvements in potency and pharmacokinetic properties observed upon the simple substitution of a hydrogen atom with chlorine.[1] This effect is not serendipitous but is rooted in the unique combination of steric and electronic properties of the chlorine atom. Over 250 FDA-approved drugs contain chlorine, a testament to its utility in medicinal chemistry.[1][2]

Duality of Electronic Influence

The chlorine atom exerts a dual electronic influence on aromatic systems, a concept critical to its function.

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the carbon atom to which it is attached through the sigma (σ) bond. This powerful deactivating effect reduces the electron density of the entire aromatic ring.[3]

-

Resonance Effect (+M): Conversely, the lone pairs of electrons on the chlorine atom can be delocalized into the π-system of an aromatic ring. This electron-donating resonance effect increases electron density, primarily at the ortho and para positions.[3]

While the inductive effect typically outweighs the resonance effect, making the chloro group a net deactivator for electrophilic aromatic substitution, its ability to donate electron density via resonance is key to its role in modulating interactions with biological targets.[3]

Physicochemical and Pharmacokinetic Modulation

The introduction of a chloro group significantly alters a molecule's properties:

-

Lipophilicity: Chlorine substantially increases the lipophilicity (logP) of a molecule.[2] This enhancement can improve membrane permeability, facilitating absorption and distribution across biological barriers like the blood-brain barrier.

-

Metabolic Stability: A strategically placed chloro group can act as a "metabolic shield." By blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, it can prevent rapid degradation of the drug.[4] A classic example is the transformation of the diabetes drug tolbutamide (t½ ≈ 7 hours), which undergoes oxidation at its methyl group, into chlorpropamide (t½ ≈ 36 hours) by replacing the methyl with a metabolically robust chloro group.[4]

-

Target Binding and Bioisosterism: Chlorine is approximately the same size as a methyl group, allowing it to serve as a classical bioisostere.[4][5] However, its electronic properties are vastly different. It can form favorable halogen bonds—a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site—that a methyl group cannot.[6] This can lead to a significant increase in binding affinity and potency.[2]

Part 2: The Nitro Group: A Double-Edged Sword of Bioactivity and Bioreduction

The nitro group (–NO₂) is a powerful and versatile functional group in drug design, characterized by its strong electron-withdrawing nature and its capacity for bioreduction.[7][8] This duality makes it both a potent pharmacophore and a potential toxicophore, requiring careful consideration in its application.[9][10]

Potent Electronic and Physicochemical Impact

The –NO₂ group is one of the strongest electron-withdrawing groups used in medicinal chemistry, a result of both a powerful inductive effect (-I) and a strong resonance effect (-M).[3] This has several consequences:

-

Modulation of pKa: It can significantly lower the pKa of nearby acidic or basic centers, altering the ionization state of the drug at physiological pH and thereby affecting solubility and receptor interaction.

-

Enhanced Electrophilicity: It creates electron-deficient regions in the molecule, making it susceptible to nucleophilic attack or enabling it to form strong charge-transfer complexes with electron-rich residues in a biological target.[8]

-

Increased Polarity: The nitro group increases the polarity of a molecule, which can influence its solubility and interactions with biological systems.[11]

The Lynchpin of Prodrug Activation

Perhaps the most significant role of the nitro group is as a latent reactive moiety, making it a cornerstone of prodrug design, particularly for antimicrobial and anticancer agents targeting hypoxic (low-oxygen) environments.[11][12]

Anti-infective nitroheterocycles, for instance, are typically prodrugs that require enzymatic reduction of the nitro group to exert their therapeutic effect.[8] This bioactivation is often carried out by nitroreductase (NTR) enzymes present in bacteria, parasites, or hypoxic tumor cells.[13][14][15] The reduction process occurs in a stepwise manner:

**Nitro (R-NO₂) → Nitroso (R-NO) → Hydroxylamine (R-NHOH) → Amine (R-NH₂) **

The intermediate species, particularly the nitroso and hydroxylamine derivatives, are highly reactive.[13][16] They can generate reactive oxygen species (ROS) or directly form covalent adducts with critical biomolecules like DNA, leading to cytotoxicity and cell death.[11][16] This selective activation within the target organism or cell type provides a powerful mechanism for targeted therapy. Notable examples include the antibacterial chloramphenicol and the antiprotozoal metronidazole.[9][11]

The Challenge of Toxicity

The same bioreductive pathway that confers therapeutic activity can also be responsible for toxicity.[11] If the reactive intermediates damage host DNA, it can lead to mutagenic or carcinogenic effects.[7][16] Therefore, a critical aspect of designing nitro-containing drugs is to balance the desired bioactivation in target cells with minimizing off-target activation and subsequent toxicity in host tissues.[12][17]

Part 3: Synergistic Interactions and Structure-Activity Relationships (SAR)

When chloro and nitro groups are present in the same molecule, their combined electronic and steric influences can lead to synergistic or unique biological activities. For example, in a series of 2-chloro-5-nitrobenzoic acid derivatives, the interplay between the two groups was found to be crucial for antibacterial activity.[18] Similarly, studies on flavonoid derivatives have shown that the presence of both chloro and nitro substituents significantly impacts their antimicrobial properties, with 6-chloro-8-nitroflavone showing potent activity against pathogenic bacteria.[19][20][21]

The systematic evaluation of these effects is the domain of Structure-Activity Relationship (SAR) studies. By synthesizing and testing analogues, researchers can map how the position and nature of these groups affect potency, selectivity, and metabolic stability.

Table 1: Illustrative SAR Data for a Hypothetical Kinase Inhibitor Series

| Compound ID | R1 | R2 | Kinase IC₅₀ (nM) | Microsomal Stability (t½, min) | Notes |

| A-1 | H | H | 1500 | 5 | Parent compound, low potency, high clearance. |

| A-2 | 4-Cl | H | 250 | 15 | Chloro group increases lipophilicity and potency. |

| A-3 | H | 4-NO₂ | 800 | 8 | Nitro group provides a new binding interaction but does not improve stability. |

| A-4 | 4-Cl | 3-NO₂ | 25 | 45 | Synergistic effect: Chloro group blocks metabolism while the nitro group forms a key hydrogen bond, dramatically improving potency and stability. |

| A-5 | 3-Cl | 4-NO₂ | 300 | 20 | Positional isomer of A-4; incorrect geometry for optimal binding. |

This table presents hypothetical data to illustrate SAR principles.

Part 4: Experimental Workflows and Protocols

Validating the role of chloro and nitro groups requires a multi-faceted experimental approach. The following protocols represent core methodologies for assessing the impact of these functional groups.

Diagram 1: General Workflow for SAR Assessment

This diagram outlines the iterative cycle of designing, synthesizing, and testing compounds to understand how chloro and nitro substitutions affect bioactivity.

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolic degradation of a compound, revealing the impact of a chloro or nitro group on its stability.

Principle: The compound is incubated with liver microsomes, which contain a high concentration of CYP enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Step-by-Step Methodology:

-

Prepare Microsomal Reaction: In a 96-well plate, combine liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (100 mM, pH 7.4).

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

-

Initiate Reaction: Add a pre-warmed NADPH regenerating solution to initiate the metabolic reaction. For the negative control (T=0), add the quenching solution before the NADPH.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

-

Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½).

Causality: A longer half-life for a chloro-substituted analog compared to its unsubstituted parent would validate the hypothesis that the chloro group is acting as a metabolic shield.[4]

Protocol 2: Nitroreductase-Mediated Prodrug Activation Assay